molecular formula C16H14N4O3S B15084584 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497920-24-8

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15084584
CAS No.: 497920-24-8
M. Wt: 342.4 g/mol
InChI Key: ZUTGSOUJBYPQEZ-RQZCQDPDSA-N
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Description

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article aims to summarize its biological activity, particularly focusing on its antibacterial properties, potential anticancer effects, and other pharmacological implications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives. The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Disc Diffusion Method : The antibacterial activity was assessed using the agar disc diffusion method. Clear zones of inhibition were observed around the wells where the compound was applied, indicating its effectiveness against bacterial growth.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several bacterial strains:
    • Escherichia coli : MIC = 16 µg/mL
    • Staphylococcus aureus : MIC = 15 µg/mL
    • Bacillus subtilis : MIC = 22 µg/mL

These values suggest that the compound exhibits potent antibacterial activity comparable to standard antibiotics like cefotaxime .

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli1623
Staphylococcus aureus1520
Bacillus subtilis2225

The mechanism through which this compound exerts its antibacterial effects may involve:

  • Disruption of bacterial cell membranes due to its lipophilic character.
  • Formation of hydrogen bonds through hydroxyl and methoxy groups, enhancing interaction with bacterial components.
  • Potential inhibition of DNA-gyrase, a target for many antibacterial agents .

Anticancer Activity

Recent studies have also explored the anticancer potential of triazole derivatives. Compounds similar to this compound have demonstrated:

  • Chemopreventive Effects : Some derivatives showed inhibition of cancer cell proliferation in vitro.
  • Mechanisms : The presence of thione groups may contribute to apoptosis in cancer cells by inducing oxidative stress and disrupting cellular signaling pathways .

Case Studies

  • Study on Antimicrobial Resistance : A study highlighted that certain triazole derivatives were effective against drug-resistant strains such as MRSA and VRE, indicating their potential in treating resistant infections .
  • Antitumor Activity : Research on structurally similar compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the triazole structure could enhance anticancer properties .

Properties

CAS No.

497920-24-8

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O3S/c1-23-14-5-3-2-4-12(14)15-18-19-16(24)20(15)17-9-10-6-7-11(21)8-13(10)22/h2-9,21-22H,1H3,(H,19,24)/b17-9+

InChI Key

ZUTGSOUJBYPQEZ-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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